molecular formula C11H10BN3O3 B8070814 B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid

Cat. No.: B8070814
M. Wt: 243.03 g/mol
InChI Key: BGQDCAUEKBOHQY-UHFFFAOYSA-N
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Description

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reaction conditions typically involve moderate temperatures and atmospheric pressure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. The boronic acid group interacts with the metal catalyst, enabling the transfer of organic groups and the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[4-[(2-Pyrazinylamino)carbonyl]phenyl]boronic acid is unique due to the presence of the pyrazinylamino group, which enhances its reactivity and specificity in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring high selectivity .

Properties

IUPAC Name

[4-(pyrazin-2-ylcarbamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BN3O3/c16-11(15-10-7-13-5-6-14-10)8-1-3-9(4-2-8)12(17)18/h1-7,17-18H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQDCAUEKBOHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=NC=CN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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